(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxonin ring, a trifluoromethylsulfonyl group, and an ethanethioic acid ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxonin ring, introduction of the trifluoromethylsulfonyl group, and esterification with ethanethioic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethioic acid, S-methyl ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-propyl ester
Uniqueness
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester stands out due to its unique combination of a benzoxonin ring and a trifluoromethylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H19F3O5S2 |
---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
S-[[(4Z)-4-methyl-9-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C17H19F3O5S2/c1-11-4-3-5-13-9-14(25-27(22,23)17(18,19)20)6-7-16(13)24-15(8-11)10-26-12(2)21/h4,6-7,9,15H,3,5,8,10H2,1-2H3/b11-4- |
InChI-Schlüssel |
RVOMZSKSMGSSND-WCIBSUBMSA-N |
Isomerische SMILES |
C/C/1=C/CCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C |
Kanonische SMILES |
CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.